molecular formula C11H12OS B8526643 3,3-Dimethylisothiochroman-4-one

3,3-Dimethylisothiochroman-4-one

Cat. No.: B8526643
M. Wt: 192.28 g/mol
InChI Key: VMKXJAHXXREQQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethylisothiochroman-4-one is a sulfur-containing heterocyclic compound featuring a six-membered thiochromanone ring with two methyl groups at the 3-position. The isothiochromanone core consists of a benzothiopyran-4-one structure, where sulfur replaces the oxygen atom in the chromanone system.

Properties

Molecular Formula

C11H12OS

Molecular Weight

192.28 g/mol

IUPAC Name

3,3-dimethyl-1H-isothiochromen-4-one

InChI

InChI=1S/C11H12OS/c1-11(2)10(12)9-6-4-3-5-8(9)7-13-11/h3-6H,7H2,1-2H3

InChI Key

VMKXJAHXXREQQF-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)C2=CC=CC=C2CS1)C

Origin of Product

United States

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 3,3-dimethyl C₁₁H₁₂OS ~196.27 High lipophilicity, stability
(Z)-3-(Chloromethylene)-6-chlorothiochroman-4-one 3-Cl-methylene, 6-Cl C₁₀H₇Cl₂OS ~265.14 Antifungal activity
(4-Oxo-2,3-dihydrothiochromen-3-yl) acetate 3-acetoxy C₁₁H₁₀O₃S 222.26 Prodrug potential
5-Methoxy-3-Chromanone 5-methoxy C₁₀H₁₀O₃ 178.18 Reduced ketone reactivity
Homoforreirin 2,4-dimethoxyphenyl, 5,7-OH C₁₇H₁₆O₆ 316.31 Antioxidant, hydrogen bonding

Research Findings and Implications

  • This contrasts with chlorinated derivatives, where steric bulk is lesser but electronic effects dominate .
  • Biological Activity: Chlorinated and methoxylated analogues (e.g., compound 3 in ) show marked antifungal properties, suggesting that electron-deficient thiochromanones may interact more strongly with fungal enzymes. The dimethyl derivative’s non-polar nature might favor penetration through lipid membranes .
  • Synthetic Flexibility: The synthesis of 3-substituted thiochromanones () demonstrates that diverse substituents can be introduced via alkylation, halogenation, or esterification, enabling tailored physicochemical properties for specific applications.

Preparation Methods

Reaction Overview

A direct method for synthesizing 3,3-dimethylisothiochroman-4-one involves the methylation of thiochroman-4-one (1 ) using methyl iodide (MeI) in the presence of sodium hydride (NaH). This approach introduces methyl groups at the 3-position of the thiochromanone ring.

Procedure

  • Substrate Preparation : Thiochroman-4-one is synthesized via cyclization of thiophenol with β,β-dimethylacrylic acid under acidic conditions (e.g., hydrobromic acid in acetic acid).

  • Methylation :

    • Thiochroman-4-one (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF).

    • NaH (2.2 equiv) is added under nitrogen atmosphere at 0°C.

    • Methyl iodide (2.2 equiv) is introduced dropwise, and the mixture is stirred at room temperature for 12–24 hours.

    • The reaction is quenched with ice-water, extracted with dichloromethane, and purified via column chromatography.

Key Data

ParameterValue/Observation
Yield70–85%
Reaction Temperature0°C to 25°C
CatalystSodium hydride
SolventTHF

Mechanistic Insight : NaH deprotonates the α-hydrogen of the ketone, generating an enolate that undergoes nucleophilic attack on methyl iodide, resulting in 3,3-dimethyl substitution.

One-Pot Synthesis via Lithium Intermediates

Reaction Overview

This method utilizes α-substituted 2-bromostyrenes (1 ) to generate lithium intermediates, which cyclize with carbon disulfide (CS₂) to form isothiochroman-1-thiones. Subsequent oxidation yields this compound.

Procedure

  • Lithiation :

    • α-Substituted 2-bromostyrene (1.0 equiv) is treated with butyllithium (1.1 equiv) in diethyl ether at 0°C.

  • Cyclization :

    • CS₂ (1.1 equiv) is added to the lithiated intermediate, forming a dithiobenzoate.

    • Saturated aqueous NH₄Cl is introduced, triggering cyclization to isothiochroman-1-thione (3 ).

  • Oxidation :

    • 3 is oxidized with hydrogen peroxide (H₂O₂) in acetic acid to yield the ketone.

Key Data

ParameterValue/Observation
Yield (Cyclization)45–60%
Yield (Oxidation)75–90%
Reaction Conditions0°C (lithiation), 25°C (cyclization)

Advantages : Avoids hazardous methylating agents and enables structural diversification via varying α-substituents.

Photochemical Synthesis

Reaction Overview

Irradiation of this compound precursors under UV light induces photochemical cyclization, offering a solvent-free alternative.

Procedure

  • Precursor Preparation : A thioketal derivative is synthesized from 3,3-dimethylthiochroman-4-one and ethanedithiol.

  • Irradiation :

    • The precursor is irradiated at 254 nm in a quartz reactor for 6–8 hours.

    • The product is purified via recrystallization.

Key Data

ParameterValue/Observation
Yield50–65%
Wavelength254 nm
Reaction Time6–8 hours

Limitation : Lower yields compared to chemical methods, but advantageous for heat-sensitive substrates.

Comparative Analysis of Methods

MethodYield (%)CostScalabilityEnvironmental Impact
Methylation70–85ModerateHighModerate (uses MeI)
One-Pot Synthesis45–60LowMediumLow
Photochemical50–65HighLowLow

Q & A

Q. What are the optimal synthetic routes for 3,3-Dimethylisothiochroman-4-one and its derivatives?

Methodological Answer: A common approach involves condensation reactions using dimethylamine derivatives. For example, in the synthesis of (Z)-6-Chloro-3-((dimethylamino)methylene)thiochroman-4-one, NH(CH₃)₂·HCl and triethylamine are dissolved in dichloromethane under cold conditions (0°C). The reaction mixture is stirred for 2.5 hours, followed by aqueous extraction and recrystallization from ethanol to yield the product . Key parameters include temperature control (<5°C) and stoichiometric ratios (e.g., 6.0 mmol NH(CH₃)₂·HCl per 5.0 mmol substrate).

Table 1: Representative Synthetic Conditions

DerivativeReagentsSolventTemp (°C)Yield (%)Reference
(Z)-6-Chloro-3-((dimethylamino)methylene)thiochroman-4-oneNH(CH₃)₂·HCl, N(CH₂CH₃)₃CH₂Cl₂075–85
3-Acetoxy-4-thiochromanonAcetic anhydride, baseCH₃CNRT60–70

Q. How is the crystal structure of this compound determined?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For related thiochromanones, crystals are grown via slow evaporation of ethanol or dichloromethane. Data collection at 100–150 K using Mo-Kα radiation (λ = 0.71073 Å) and refinement with SHELX software ensure accuracy. For example, the structure of 3-[(4-Oxo-4H-thiochromen-3-yl)methyl]-4H-thiochromen-4-one was resolved with R-factor = 0.039, confirming bond lengths and angles .

Advanced Research Questions

Q. How do structural modifications influence the antifungal activity of this compound derivatives?

Methodological Answer: Substituents at the 3-position significantly modulate bioactivity. For instance, introducing a trifluoromethyl group at C-2 and a methoxyphenyl group at C-3 (e.g., 7-Hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one) enhances antifungal potency by improving lipophilicity and target binding . SAR studies should compare MIC values against Candida albicans or Aspergillus fumigatus using broth microdilution assays (CLSI M27/M38 guidelines).

Table 2: Antifungal Activity of Selected Derivatives

CompoundSubstituentsMIC (μg/mL) C. albicansMIC (μg/mL) A. fumigatus
This compound3264
3-(Trifluoromethyl)-7-methoxy derivativeCF₃, OCH₃816

Q. What methodologies are recommended for resolving contradictions in bioactivity data across studies?

Methodological Answer: Discrepancies often arise from variability in assay conditions (e.g., pH, solvent, cell lines). To reconcile conflicting results:

  • Standardize protocols using guidelines like CLSI for antimicrobial testing.
  • Perform meta-analyses comparing logP, IC₅₀, and substituent effects.
  • Validate findings via orthogonal assays (e.g., fluorescence-based viability assays vs. colony counting) . Example: Inconsistent cytotoxicity data for 3-methylidenechroman-4-ones were resolved by controlling for ROS interference using NAC (N-acetylcysteine) pretreatment .

Q. How can computational modeling optimize the design of this compound-based inhibitors?

Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding modes to targets like fungal CYP51 or human kinases. For instance, analogs with prenyl groups (e.g., 5,7-Dihydroxy-6-prenylisoflavanone) show enhanced binding to CYP51 (ΔG = −9.2 kcal/mol) due to hydrophobic interactions . QSAR models using descriptors like TPSA (Topological Polar Surface Area) and logP further prioritize candidates with balanced solubility and permeability .

Data Contradiction Analysis

Q. Why do some studies report conflicting solubility profiles for this compound derivatives?

Methodological Answer: Solubility discrepancies arise from measurement techniques (e.g., shake-flask vs. HPLC-UV). For example, ESOL predictions for (S)-7-(((2S,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)chroman-4-one suggest 0.604 mg/mL, but experimental values in PBS (pH 7.4) may differ due to aggregation . Standardize measurements using USP <1059> guidelines and report solvent systems (e.g., DMSO:PBS ratios).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.